6-[5-(4-Carboxybutyl)-2-thienyl]hexanoic acid
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Overview
Description
6-[5-(4-Carboxybutyl)-2-thienyl]hexanoic acid is an organic compound with the molecular formula C15H22O4S It is characterized by a thienyl group attached to a hexanoic acid chain, with a carboxybutyl substituent on the thienyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[5-(4-Carboxybutyl)-2-thienyl]hexanoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide. This reaction is known for its mild conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, palladium catalysts, and reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-[5-(4-Carboxybutyl)-2-thienyl]hexanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylates.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The thienyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction may produce alcohols.
Scientific Research Applications
6-[5-(4-Carboxybutyl)-2-thienyl]hexanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[5-(4-Carboxybutyl)-2-thienyl]hexanoic acid involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins or enzymes, affecting their activity. The thienyl ring may participate in π-π interactions or other non-covalent interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 6-[5-(4-Carboxybutyl)-2-thienyl]pentanoic acid
- 6-[5-(4-Carboxybutyl)-2-thienyl]heptanoic acid
Uniqueness
6-[5-(4-Carboxybutyl)-2-thienyl]hexanoic acid is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
6-[5-(4-carboxybutyl)thiophen-2-yl]hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4S/c16-14(17)8-3-1-2-6-12-10-11-13(20-12)7-4-5-9-15(18)19/h10-11H,1-9H2,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVASHJUBZUJMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)CCCCC(=O)O)CCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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